5-methoxy-2-methyl-1,4-dihydropyridin-4-one
Overview
Description
5-methoxy-2-methyl-1,4-dihydropyridin-4-one: is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine and is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one typically begins with commercially available starting materials such as 2-methylpyridine and methanol.
Reaction Conditions: The reaction involves the methoxylation of 2-methylpyridine under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one can undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.
Scientific Research Applications
Chemistry: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
2-methyl-1,4-dihydropyridin-4-one: Lacks the methoxy group at the 5-position.
5-methoxy-1,4-dihydropyridin-4-one: Lacks the methyl group at the 2-position.
2-methyl-5-hydroxy-1,4-dihydropyridin-4-one: Contains a hydroxy group instead of a methoxy group at the 5-position.
Uniqueness: 5-methoxy-2-methyl-1,4-dihydropyridin-4-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10-2)4-8-5/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTABUOSSFWBME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968377 | |
Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53603-10-4, 62885-38-5 | |
Record name | 5-Methoxy-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methyl-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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